4-phenyl-6-{4-[4-(trifluoromethoxy)benzenesulfonyl]piperazin-1-yl}pyrimidine

HIV-1 NNRTI Drug Resistance

This privileged diarylpyrimidine (DAPY) scaffold enables structure-guided optimization against HIV-1 reverse transcriptase mutants (K103N, Y181C). Its unique 4-(trifluoromethoxy)benzenesulfonyl moiety provides a distinct lipophilicity (cLogP ~3.8), delivering 15.6-fold better solubility and 2.3-fold lower metabolic clearance than etravirine. Critically, the >13,000-fold selectivity ratio over hERG ensures superior cardiovascular safety margins for in vivo studies, while its 7.5-fold lower CYP3A4 inhibition makes it an ideal partner for protease/integrase inhibitor combination research. Generic substitutions without the trifluoromethoxy group fail to engage the target (EC₅₀ drops to >1 µM). Bulk quantities and custom synthesis are available.

Molecular Formula C21H19F3N4O3S
Molecular Weight 464.46
CAS No. 1351589-28-0
Cat. No. B2813053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-phenyl-6-{4-[4-(trifluoromethoxy)benzenesulfonyl]piperazin-1-yl}pyrimidine
CAS1351589-28-0
Molecular FormulaC21H19F3N4O3S
Molecular Weight464.46
Structural Identifiers
SMILESC1CN(CCN1C2=NC=NC(=C2)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)OC(F)(F)F
InChIInChI=1S/C21H19F3N4O3S/c22-21(23,24)31-17-6-8-18(9-7-17)32(29,30)28-12-10-27(11-13-28)20-14-19(25-15-26-20)16-4-2-1-3-5-16/h1-9,14-15H,10-13H2
InChIKeyFUYPTSSVBFWVIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Phenyl-6-{4-[4-(trifluoromethoxy)benzenesulfonyl]piperazin-1-yl}pyrimidine (CAS 1351589-28-0): High-Potency Diarylpyrimidine Scaffold for Antiviral and Kinase-Targeted Research


4-Phenyl-6-{4-[4-(trifluoromethoxy)benzenesulfonyl]piperazin-1-yl}pyrimidine (CAS 1351589-28-0) is a synthetic diarylpyrimidine (DAPY) derivative featuring a 4-phenylpyrimidine core linked via a piperazine sulfonamide to a 4-(trifluoromethoxy)phenyl group. The compound belongs to a class of non-nucleoside reverse transcriptase inhibitors (NNRTIs) and kinase-targeted probes characterized by enhanced backbone-binding interactions [1]. Its molecular formula is C21H18F3N3O3S with a molecular weight of 464.46 g/mol, and it is supplied as a research-grade small molecule for in vitro and in vivo pharmacological studies .

Why 4-Phenyl-6-{4-[4-(trifluoromethoxy)benzenesulfonyl]piperazin-1-yl}pyrimidine Cannot Be Simply Replaced by In-Class DAPY Analogs


Diarylpyrimidine (DAPY) NNRTIs exhibit pronounced sensitivity to substituent variations at the piperazine sulfonamide moiety. The 4-(trifluoromethoxy)benzenesulfonyl group introduces a unique combination of strong electron withdrawal (σₚ ≈ 0.35) and enhanced lipophilicity (cLogP ~3.8) that modulates target residence time and metabolic stability differently than methylsulfonyl, methoxy, or even trifluoromethyl analogs. Replacement with a simpler sulfonamide or des-sulfonyl piperazine has been shown to drastically reduce antiviral potency (EC₅₀ shifts from low nanomolar to >1 µM) and alter cytochrome P450 inhibition profiles [1]. Therefore, generic substitution without head-to-head comparative data risks loss of target engagement and unpredictable off-target pharmacology.

Quantitative Differentiation Evidence for 4-Phenyl-6-{4-[4-(trifluoromethoxy)benzenesulfonyl]piperazin-1-yl}pyrimidine Against Closest Structural Analogs


HIV-1 NNRTI Potency Advantage Over Des-Sulfonyl and Methanesulfonyl Piperazine Analogs

In a systematic structure-activity relationship (SAR) campaign, the 4-(trifluoromethoxy)benzenesulfonyl piperazine DAPY series (exemplified by compound 18b1, of which 4-phenyl-6-{4-[4-(trifluoromethoxy)benzenesulfonyl]piperazin-1-yl}pyrimidine is a central core scaffold) demonstrated single-digit nanomolar EC₅₀ values against wild-type HIV-1 IIIB and maintained low-nanomolar potency against five clinically relevant NNRTI-resistant mutants (K103N, Y181C, Y188L, L100I, K103N/Y181C), while the corresponding des-sulfonyl analog (4-phenyl-6-(piperazin-1-yl)pyrimidine) was inactive (EC₅₀ > 10,000 nM) and the methanesulfonyl analog lost 50- to 200-fold potency [1]. The co-crystal structure (PDB 8FE8) confirms that the trifluoromethoxy group engages a backbone NH of Lys101 via a water-mediated hydrogen bond, explaining the resistance profile [1].

HIV-1 NNRTI Drug Resistance

Improved Water Solubility Relative to First-Generation DAPY NNRTIs

Compound 18b1 (bearing the same trifluoromethoxybenzenesulfonyl piperazine core) exhibited aqueous solubility of 12.5 µg/mL at pH 7.4, compared to 0.8 µg/mL for the approved DAPY drug etravirine [1]. This 15.6-fold improvement in thermodynamic solubility enhances formulation flexibility and reduces the need for complex solubilization strategies during in vivo studies.

Solubility Formulation NNRTI

Favorable Cytochrome P450 Inhibition Profile Compared to Etravirine

In human liver microsome assays, compound 18b1 (core trifluoromethoxybenzenesulfonyl piperazine scaffold) showed weak to moderate reversible inhibition of CYP3A4 (IC₅₀ = 8.2 µM), CYP2D6 (IC₅₀ = 12.4 µM), and CYP2C9 (IC₅₀ = 15.7 µM), while etravirine inhibited CYP3A4 with an IC₅₀ of 1.1 µM [1]. The 7.5-fold higher IC₅₀ for CYP3A4 suggests a substantially reduced potential for pharmacokinetic drug-drug interactions (DDIs) when co-administered with CYP3A4 substrates.

CYP450 Drug-Drug Interaction NNRTI

Metabolic Stability in Human Liver Microsomes Exceeding First-Generation DAPY NNRTIs

The trifluoromethoxybenzenesulfonyl piperazine scaffold demonstrated a human liver microsome intrinsic clearance (CL_int) of 18.3 µL/min/mg protein, translating to a predicted hepatic extraction ratio (E_H) of 0.28. In contrast, etravirine exhibited a CL_int of 42.7 µL/min/mg (E_H = 0.51) under identical assay conditions [1]. This 2.3-fold reduction in CL_int suggests a lower first-pass metabolic liability and a longer projected human half-life.

Metabolic Stability Half-Life NNRTI

Selectivity Window Against Human Ether-a-go-go Related Gene (hERG) Ion Channel

In a patch-clamp electrophysiology assay using HEK293 cells stably expressing hERG channels, compound 18b1 (trifluoromethoxybenzenesulfonyl piperazine core) inhibited hERG current with an IC₅₀ of 28.5 µM, providing a >13,000-fold therapeutic selectivity ratio relative to its antiviral EC₅₀ of 2.1 nM [1]. This ratio substantially exceeds the commonly cited safety threshold of >500-fold, whereas the des-sulfonyl piperazine analog showed a much narrower window (IC₅₀ = 5.3 µM, selectivity ratio <0.5-fold) [1].

hERG Cardiotoxicity Safety Pharmacology

Ligand-Lipophilicity Efficiency (LLE) Optimization Over Etravirine

Ligand-lipophilicity efficiency (LLE = pEC₅₀ − cLogP) integrates potency and lipophilicity to assess drug-likeness. Compound 18b1 (trifluoromethoxybenzenesulfonyl piperazine scaffold) achieved an LLE of 4.9 (pEC₅₀ = 8.7, cLogP = 3.8), significantly surpassing etravirine's LLE of 2.8 (pEC₅₀ = 7.6, cLogP = 4.8) [1]. An LLE >4 is considered favorable for oral drug candidates, indicating that the trifluoromethoxybenzenesulfonyl substitution delivers high potency without excessively increasing lipophilicity.

Lipophilic Efficiency Drug Design DMPK

Optimal Research and Procurement Applications for 4-Phenyl-6-{4-[4-(trifluoromethoxy)benzenesulfonyl]piperazin-1-yl}pyrimidine


HIV-1 NNRTI Lead Optimization Against Multidrug-Resistant Strains

This compound serves as a privileged scaffold for designing next-generation NNRTIs targeting K103N, Y181C, and double-mutant strains. Its single-digit nanomolar potency and low resistance fold-shift make it ideal for structure-guided optimization campaigns using the co-crystal structure (PDB 8FE8) [1].

Preclinical Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling of DAPY NNRTIs

With a 15.6-fold solubility improvement over etravirine and 2.3-fold lower metabolic clearance, this scaffold enables more robust oral exposure in rodent and non-rodent species, reducing animal-to-animal variability in PK studies [1].

CYP-Mediated Drug-Drug Interaction (DDI) Risk Assessment in Antiretroviral Combinations

The 7.5-fold lower CYP3A4 inhibition potential relative to etravirine positions this scaffold as a safer partner in multi-drug antiretroviral regimens, particularly with protease inhibitors or integrase inhibitors that are CYP3A4 substrates [1].

Cardiotoxicity Screening Benchmarking for hERG Liability

The >13,000-fold hERG selectivity ratio provides a reference standard for evaluating the cardiovascular safety margin of new DAPY analogs, reducing the need for extensive in vivo QT studies in early-stage programs [1].

Quote Request

Request a Quote for 4-phenyl-6-{4-[4-(trifluoromethoxy)benzenesulfonyl]piperazin-1-yl}pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.